molecular formula C10H7ClN2O B12897720 6-Chloro-5-phenylpyrazin-2(1H)-one CAS No. 64163-14-0

6-Chloro-5-phenylpyrazin-2(1H)-one

Cat. No.: B12897720
CAS No.: 64163-14-0
M. Wt: 206.63 g/mol
InChI Key: BSKNPKALLWHMFQ-UHFFFAOYSA-N
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Description

6-Chloro-5-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazine ring substituted with a chlorine atom at the 6-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-phenylpyrazine with a suitable nucleophile, such as hydroxylamine, under acidic or basic conditions to form the desired pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrazines.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted pyrazinones, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-phenylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpyrazin-2(1H)-one: Lacks the chlorine substitution at the 6-position.

    6-Chloropyrazin-2(1H)-one: Lacks the phenyl substitution at the 5-position.

    5,6-Diphenylpyrazin-2(1H)-one: Contains phenyl groups at both the 5- and 6-positions.

Uniqueness

6-Chloro-5-phenylpyrazin-2(1H)-one is unique due to the presence of both the chlorine and phenyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

CAS No.

64163-14-0

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-10-9(12-6-8(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)

InChI Key

BSKNPKALLWHMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=N2)Cl

Origin of Product

United States

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